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Compound of Interest

Compound Name:
3-hydroxy-2-methylquinolin-4(1H)-

one

Cat. No.: B1221865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
hydroxy-2-methylquinolin-4(1H)-one, a quinolinone derivative of interest in various scientific

domains. Due to the limited availability of direct experimental data for this specific compound in

publicly accessible literature, this guide presents a detailed analysis based on established

spectroscopic principles and data from closely related analogs. The information herein is

intended to serve as a valuable resource for researchers involved in the synthesis,

characterization, and application of quinolinone-based molecules.

Core Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 3-hydroxy-2-
methylquinolin-4(1H)-one. These values are predicted based on the analysis of structurally

similar compounds and established spectroscopic databases.

Table 1: Predicted UV-Visible and Fluorescence Spectroscopic Data
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Parameter Predicted Value Solvent

UV-Visible Spectroscopy

λmax 1 ~289 nm Methanol/Ethanol

λmax 2 ~326 nm Methanol/Ethanol

Molar Absorptivity (ε) Not available

Fluorescence Spectroscopy

Excitation Wavelength (λex) ~326 nm Methanol/Ethanol

Emission Wavelength (λem) Not available

Quantum Yield (Φ) Not available

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

¹H NMR

Chemical Shift (δ, ppm) Multiplicity Assignment

~2.3 s -CH₃

~7.2-7.8 m Ar-H

~11.5 br s -OH

| ~12.0 | br s | -NH |

¹³C NMR

Chemical Shift (δ, ppm) Assignment

~15 -CH₃

~115-140 Aromatic C

~165 C=O
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| ~175 | C-OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

~3400 O-H stretch

~3300 N-H stretch

~3100-3000 Aromatic C-H stretch

~1650 C=O stretch (amide)

~1610 C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

175 [M]⁺ (Molecular Ion)

157 [M - H₂O]⁺

147 [M - CO]⁺

129 [M - H₂O - CO]⁺

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of

spectroscopic data. The following are generalized yet detailed protocols for the key

experiments, adaptable for the analysis of 3-hydroxy-2-methylquinolin-4(1H)-one.

UV-Visible Absorption Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade

solvent (e.g., methanol or ethanol) at a concentration of 1 mM. From this stock, prepare a

dilution to a final concentration in the low micromolar range (e.g., 10-50 µM) in a quartz

cuvette.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.

Use the pure solvent as a reference blank. The wavelengths of maximum absorbance

(λmax) are recorded.

Fluorescence Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade

solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the

excitation wavelength to avoid inner filter effects.

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp and a suitable

detector.

Measurement: Set the excitation wavelength to the longest wavelength λmax obtained from

the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range,

typically starting from ~10 nm above the excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key

parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 0-

200 ppm.[1]

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~200 mg of

dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is

obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI).

Measurement: Introduce the sample into the mass spectrometer. For ESI, the analysis is

typically performed in positive ion mode. For EI, the sample is vaporized and bombarded

with electrons. The resulting mass spectrum will show the molecular ion and characteristic

fragment ions.

Visualization of Methodologies and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and a known

biological interaction involving 3-hydroxy-2-methylquinolin-4(1H)-one.
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General workflow for synthesis and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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